molecular formula C6H13NO6 B195357 2-Amino-2-deoxy-D-gluconic acid CAS No. 3646-68-2

2-Amino-2-deoxy-D-gluconic acid

Cat. No. B195357
CAS RN: 3646-68-2
M. Wt: 195.17 g/mol
InChI Key: UFYKDFXCZBTLOO-UHFFFAOYSA-N
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Description

2-Amino-2-deoxy-D-gluconic acid, also known as D-glucosaminate, is a hexanoic acid with four hydroxy groups at C-3, C-4, C-5, C-6, and an amino group at C-2 . It is functionally related to D-gluconic acid .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-deoxy-D-gluconic acid is C6H12NO6 . It has an average mass of 194.163 Da and a monoisotopic mass of 194.067017 Da . It has 4 defined stereocentres .

Scientific Research Applications

  • Chemical Synthesis

    • 2-Amino-2-deoxy-D-gluconic acid is used in the synthesis of 2-amino-2-deoxyhexoses . The reactions involve the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to the acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine .
  • Biochemistry

    • 2-Amino-2-deoxy-D-gluconic acid is a bacterial metabolite . It plays a role in bacterial metabolism and is produced during a metabolic reaction in bacteria .
  • Molecular Biology

    • This compound is a hexanoic acid with four hydroxy groups at C-3, C-4, C-5, C-6, and an amino group at C-2 . It has been manually annotated by the ChEBI Team .
  • Pharmaceutical Research

    • 2-Amino-2-deoxy-D-gluconic acid has shown promising pharmacological activities and has been used to study the role of glucose in cancer cells .
  • Industrial Applications

    • 2-Amino-2-deoxy-D-gluconic acid could potentially be used in industrial applications involving bacteria like Gluconobacter oxydans. This bacteria is used in the manufacture of L-ascorbic acid (vitamin C), miglitol, gluconic acid and its derivatives, and dihydroxyacetone .
  • Synthesis of Rare Deoxyamino Sugar Building Blocks

    • This compound can be used in the synthesis of rare deoxyamino sugar building blocks. It’s used in the process of 3-O-Protection and C-4 Inversion .
  • Biological Role

    • 2-Amino-2-deoxy-D-gluconic acid is a prokaryotic metabolite produced during a metabolic reaction in bacteria . It has a role as a bacterial metabolite .
  • Chemical Role

    • This compound is a molecular entity capable of donating a hydron to an acceptor (Bronsted base) . It has a role as a Bronsted acid .
  • Industrial Production

    • It can be used in the production of D-Glucosaminic acid, which has various applications in the pharmaceutical industry .

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKDFXCZBTLOO-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878848
Record name D-Gluconic acid, 2-amino-2-deoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-deoxy-D-gluconic acid

CAS RN

3646-68-2, 6165-14-6
Record name D-Glucosaminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3646-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gluconic acid, 2-amino-2-deoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosaminic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconic acid, 2-amino-2-deoxy-
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Record name D-Gluconic acid, 2-amino-2-deoxy-
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Record name 2-amino-2-deoxy-D-gluconic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-deoxy-D-gluconic acid
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2-Amino-2-deoxy-D-gluconic acid
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Reactant of Route 6
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Citations

For This Compound
105
Citations
D Horton, JK Thomson, O Varela, A Nin… - Carbohydrate …, 1989 - Elsevier
… It had long ago been reported2 that acetylation of 2-amino-2-deoxy-D-gluconic acid (1) with hot acetic anhydride-jodium acetate gave a product (mp 125”) of empirical formula C,,H,,NO,…
Number of citations: 19 www.sciencedirect.com
Y Kanekiyo, S Aizawa, N Koshino, S Funahashi - Inorganica Chimica Acta, 2000 - Elsevier
… (II) ion have been investigated in aqueous solution at 25C and I=0.1 mol dm −3 (NaClO 4 ) by potentiometric measurements (d-glucosaminic acid is 2-amino-2-deoxy-d-gluconic acid). …
Number of citations: 17 www.sciencedirect.com
WX Gu, WS Xia - Chinese Journal of Chemistry, 2006 - Wiley Online Library
… A novel synthesis of the functional carbohydrate 2-amino-2-deoxy-D-gluconic acid was … Results: the yield of 2-amino-2-deoxy-D-gluconic acid is 70%. The complexation molar ratio …
Number of citations: 2 onlinelibrary.wiley.com
S Deiana, C Gessa, P Piu, R Seeber - Journal of the Chemical Society …, 1991 - pubs.rsc.org
The effects of the presence of an aminosugar, namely 2-amino-2-deoxy-D-gluconic acid, on the reduction of iron(III) to iron(II) by D-galacturonic acid when copper(II), uranyl(VI), lead(II), …
Number of citations: 16 pubs.rsc.org
CT Clarke, JH Jones, R Walker - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Pure 2-amino-2-deoxyD-gluconic acid (1-5 g) was treated with acetic anhydride sodium acetate as described by Bergmann et aZ.,, and the mixture was worked up according to their …
Number of citations: 3 pubs.rsc.org
M de Gracia, G Martin, MV de Paz Báñez… - Carbohydrate …, 1993 - Elsevier
… Attempts to use 2-amino-2-deoxy-D-gluconic acid and its 4, 60benzylidene derivative in the synthesis of polypeptides were not successful due to interference by the hydroxyl groups2. …
Number of citations: 11 www.sciencedirect.com
M Pfister, S Illi, P Klüfers - Zeitschrift für Naturforschung B, 2013 - degruyter.com
… Stereochemical drawings and IUPAC-style abbreviations of D-gluconic acid (left) and the serine homologue 2amino-2-deoxy-D-gluconic acid (D-glucosaminic acid), the latter in its …
Number of citations: 3 www.degruyter.com
AE El Ashmawy, D Horton, LG Magbanua… - Carbohydrate …, 1968 - Elsevier
… D-glycoside6, react with aqueous nitrous acid to give 2,5-anhydro-D-mannose’, whereas 2-amino-2-deoxy-D-gluconic acid reacts to give 2,5-anhydro-D&conic …
Number of citations: 13 www.sciencedirect.com
PJ Stoffyn, RW Jeanloz - Journal of the American Chemical …, 1954 - ACS Publications
… In the glucosamine sequence, Neubergei6 had shown by periodate oxidation of the 2-amino-2-deoxy-D-gluconic acid derived from the 3-0-methyl-D-glucosamine that the methyl group …
Number of citations: 14 pubs.acs.org
F Pezzotti, H Therisod, M Therisod - Carbohydrate research, 2005 - Elsevier
… d-Glucosaminic acid (2-amino-2-deoxy-d-gluconic acid, 1) has recently been identified as an unusual component of Rhizobium leguminosarum lipopolysaccharide 1 (in most other …
Number of citations: 23 www.sciencedirect.com

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